1H-Indene-2-methanol, 2,3-dihydro-2,5-dimethyl-
Description
1H-Indene-2-methanol, 2,3-dihydro-2,5-dimethyl- (CAS: 285977-85-7) is a substituted indene derivative featuring a methanol group at the 2-position and methyl substituents at the 2- and 5-positions of the partially saturated indene backbone . Its molecular formula is consistent with a bicyclic structure, combining aromatic and aliphatic characteristics. The compound has been identified in fragrance ingredient palettes, suggesting applications in perfumery or flavor chemistry .
Properties
IUPAC Name |
(2,5-dimethyl-1,3-dihydroinden-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9-3-4-10-6-12(2,8-13)7-11(10)5-9/h3-5,13H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSPWQQZFOSTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(C2)(C)CO)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051367 | |
| Record name | 1H-Indene-2-methanol, 2,3-dihydro-2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1H-Indene-2-methanol, 2,3-dihydro-2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
285977-85-7 | |
| Record name | 2,3-Dihydro-2,5-dimethyl-1H-indene-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=285977-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indene-2-methanol, 2,3-dihydro-2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indene-2-methanol, 2,3-dihydro-2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,5-Dimethyl-2,3-dihydro- 1H-inden-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1H-Indene-2-methanol, 2,3-dihydro-2,5-dimethyl- (commonly referred to as Lilyflore) is a chemical compound with the molecular formula C11H14O and a molecular weight of 178.23 g/mol. This compound belongs to the indene derivatives and is characterized by a unique structure that includes a methanol group attached to the indene framework. Its CAS Registry Number is 285977-85-7. The compound has garnered attention for its potential biological activities and applications in various fields including fragrance production and medicinal chemistry.
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H14O |
| Molecular Weight | 178.23 g/mol |
| CAS Registry Number | 285977-85-7 |
Biological Activity
Research into the biological activity of 1H-Indene-2-methanol indicates several promising areas of interest:
1. Antimicrobial Activity
Studies have indicated that compounds similar to Lilyflore exhibit antimicrobial properties. For instance, indene derivatives have been shown to inhibit the growth of various bacteria and fungi, suggesting that 1H-Indene-2-methanol may possess similar effects.
2. Anti-inflammatory Effects
Research has highlighted the potential anti-inflammatory properties of related indene compounds. These compounds can modulate inflammatory pathways, potentially making them candidates for treating inflammatory diseases.
3. Cytotoxicity and Apoptosis Induction
Preliminary studies suggest that Lilyflore may induce apoptosis in cancer cells. For example, compounds with structural similarities have demonstrated the ability to trigger cell death in prostate cancer cells through mechanisms involving caspase activation and cytochrome C release .
Case Studies
Case Study 1: Cytotoxic Effects on Cancer Cells
A study investigating the effects of indene derivatives on LNCaP prostate cancer cells found that treatment with specific concentrations resulted in significant apoptosis. The mechanisms involved included inhibition of androgen receptor activity and upregulation of pro-apoptotic factors .
Case Study 2: Anti-inflammatory Mechanisms
Research on similar compounds has shown their ability to inhibit IL-6 signaling pathways in Hep3B cells, demonstrating potential as therapeutic agents for inflammatory conditions .
Safety Profile
The safety data sheet for Lilyflore indicates that it can cause irritation upon contact with skin and eyes, categorizing it as an irritant . The compound's toxicity profile includes:
| Toxicity Endpoint | Value |
|---|---|
| Oral LD50 | >2500 mg/kg |
| Dermal LD50 | Not available |
| Inhalation LC50 | Not available |
Scientific Research Applications
Synthetic Organic Chemistry
1H-Indene-2-methanol serves as an important building block in synthetic organic chemistry. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.
Fragrance Industry
The compound is recognized for its use in fragrance formulations due to its pleasant odor profile and stability. It acts as a fragrance modulator, enhancing the intensity and longevity of scents.
Case Study: Fragrance Composition
In a patent study (US9708568B2), 1H-Indene-2-methanol was included in fragrance compositions to resist habituation effects in consumers. The study demonstrated that formulations containing this compound maintained their olfactory intensity over extended periods, making them suitable for long-lasting fragrances.
Analytical Chemistry
1H-Indene-2-methanol is utilized in analytical methods such as High-Performance Liquid Chromatography (HPLC). It can be effectively separated and analyzed using reverse-phase HPLC techniques.
Data Table: HPLC Analysis Conditions
| Parameter | Value |
|---|---|
| Column Type | C18 HPLC Column |
| Mobile Phase | Acetonitrile/Water |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 254 nm |
A study by SIELC Technologies demonstrated the effective separation of this compound under optimized conditions, showcasing its potential for analytical applications in quality control and research settings .
Biological Research
Emerging studies suggest that 1H-Indene-2-methanol may possess biological activities worth exploring further. Its interactions with biological molecules could lead to potential therapeutic applications.
Potential Biological Activities
Research is ongoing to evaluate its effects on:
- Enzyme inhibition
- Antioxidant properties
- Modulation of biochemical pathways
Comparison with Similar Compounds
Structural Analogues in the Dihydro-Indene Family
The dihydro-indene scaffold is common in organic chemistry, with variations in substituent positions and functional groups significantly altering properties. Key analogues include:
| Compound Name | CAS Number | Substituents | Key Differences |
|---|---|---|---|
| 1H-Indene, 2,3-dihydro-1,1-dimethyl- | 4912-92-9 | 1,1-dimethyl | Lacks methanol group; methyl groups at 1-position |
| 1H-Indene, 2,3-dihydro-4,7-dimethyl- | N/A | 4,7-dimethyl | Methyl groups on aromatic ring; no methanol |
| 1H-Indene, 2,3-dihydro-2,5-dimethyl- (Target) | 285977-85-7 | 2,5-dimethyl, 2-methanol | Methanol group enhances polarity |
Key Observations :
Functional Group Variations: Methanol vs. Amino Derivatives
Compounds like 2-amino-2,3-dihydro-1H-inden-1-one (CAS: 774222-68-3) highlight the impact of functional groups:
- Amino groups introduce basicity and hydrogen-bonding capacity, contrasting with the methanol group’s acidic proton and hydrogen-bond donor/acceptor properties .
- Safety: Amino derivatives often exhibit higher toxicity (e.g., mutagenicity), but data gaps exist for direct comparisons .
Preparation Methods
Acylation Stage
Reaction Equation:
m-methyl benzoyl chloride + propylene → 2,6-dimethyl-1-indanone
Catalyst: AlCl₃ (1.05-2 eq)
Solvent: 1,2-dichloroethane
Yield: 80-82%
Alkylation and Reduction
Subsequent alkylation with additional AlCl₃ at 80°C for 4 hours forms the indene framework. Reduction using NaBH₄ in THF/MeOH (1:1) completes the synthesis:
Optimized Parameters
| Parameter | Value |
|---|---|
| Temperature | 0°C → 80°C gradient |
| Pressure | Atmospheric |
| Catalyst Loading | 0.5 eq AlCl₂ |
| Crystallization Solvent | Methanol/Water (3:1) |
Dehydration-Cyclization of Substituted Benzoates
Patent CN101591338A introduces a novel route starting from 3-aminoacetophenone:
Key Steps
- Acetylation with acetic anhydride → 3-acetamido methyl phenyl ketone
- Methylation with iodomethane → N-methyl-N-(3-acetylphenyl)ethanamide
- Cyclization using sodium ethylate → β-keto phenylpropionaldehyde enolate
- Final reduction with LiAlH₄ → Target alcohol
This method achieves 76% overall yield but requires stringent temperature control (-5°C to 0°C) during ice-water quenching.
Stereochemical Considerations
Leffingwell's analysis reveals the compound exists as (S)- and (R)-enantiomers with distinct olfactory properties:
Enantiomeric Separation Data
| Parameter | (S)-isomer | (R)-isomer |
|---|---|---|
| Optical Rotation | +112° (c=1, EtOH) | -109° (c=1, EtOH) |
| Odor Threshold | 0.8 ppb | 12 ppb |
Chiral resolution using β-cyclodextrin columns achieves >98% enantiomeric excess, though industrial-scale implementation remains challenging.
Comparative Analysis of Synthetic Methods
Table 1: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| NaBH₄ Reduction | 89 | 98.2 | 1.0 | Moderate |
| Friedel-Crafts | 82 | 98.5 | 0.7 | High |
| Benzoate Cyclization | 76 | 97.8 | 1.2 | Low |
Key findings:
- Friedel-Crafts method demonstrates superior cost-effectiveness (0.7 index) due to inexpensive AlCl₃ catalysis
- NaBH₄ reduction offers highest purity (98.2%) but requires expensive borohydride reagents
- Cyclization route shows potential for structural diversification but suffers from low scalability
Industrial Production Protocols
Based on patent CN111875486A, large-scale manufacturing involves:
Batch Process Flow:
1. Charge 1,2-dichloroethane (78 kg)
2. Add m-methyl benzoyl chloride (15.6 kg) and AlCl₃ (14.8 kg)
3. Introduce propylene gas (5.05 kg) at 0°C
4. Distill solvent → Add AlCl₃ (13.5 kg) → Heat to 80°C
5. Quench with ice-water (78 kg) → Crystallize in MeOH/H₂O
Quality Control Parameters
- Residual solvents: <300 ppm (ICH Q3C)
- Heavy metals: <10 ppm (USP <231>)
- Enantiomeric ratio: 55:45 (S:R) without chiral resolution
Q & A
Basic: What synthetic methodologies are commonly employed for 1H-Indene-2-methanol, 2,3-dihydro-2,5-dimethyl-?
Answer:
The synthesis typically involves transition metal-catalyzed reactions (e.g., Rh(I) catalysts) and reductive cyclization. For example, 2-(chloromethyl)phenylboronic acid reacts with alkynes under Rh(I) catalysis to form indene derivatives . Solvent-free, catalyst-free synthesis via consecutive C–N/N–N bond formation is also reported using 2-azidobenzaldehydes and amines. Researchers should optimize reaction conditions (temperature, catalyst loading) to improve yield and regioselectivity.
Basic: How is this compound characterized in terms of physical and chemical properties?
Answer:
Key properties include:
- Boiling point : 271.4±9.0 °C
- Density : 1.069±0.06 g/cm³
- Molecular weight : 176.255 Da (monoisotopic mass: 176.120 Da) .
Characterization employs techniques like NMR, GC-MS, and X-ray crystallography. Discrepancies in molecular weight (e.g., 162.23 MDL in older reports) highlight the need for cross-validation using modern instrumentation .
Basic: What safety protocols are recommended for handling this compound?
Answer:
Safety Data Sheets (SDS) advise:
- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation.
- Store in a cool, dry place away from oxidizers.
In case of exposure, immediately consult a physician and provide the SDS (e.g., CAS 89044-48-4) .
Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities?
Answer:
SHELX programs (e.g., SHELXL, SHELXD) enable high-resolution refinement of crystallographic data. For example:
- SHELXL : Refines small-molecule structures against twinned or high-resolution data.
- SHELXD : Solves phase problems in experimental phasing pipelines.
Researchers should validate hydrogen bonding and torsional angles using SHELXPRO for macromolecular interfaces .
Advanced: What computational approaches model this compound’s reactivity and stability?
Answer:
NIST Chemistry WebBook provides thermodynamic data (e.g., enthalpy, Gibbs free energy) for reaction modeling. Density Functional Theory (DFT) simulations can predict regioselectivity in Rh-catalyzed reactions. Use PubChem’s 3D conformer library (CID 18096-68-9) to analyze steric effects .
Advanced: How to address contradictions in reported molecular weights or spectral data?
Answer:
Discrepancies (e.g., 176.255 Da vs. 162.23 MDL) arise from isotopic variations or analytical limitations. Mitigation strategies:
- Cross-check with high-resolution mass spectrometry (HRMS).
- Compare NMR data with computed spectra (e.g., ACD/Labs or ChemDraw).
- Replicate synthesis under controlled conditions to isolate impurities .
Advanced: What strategies improve regioselectivity in transition metal-catalyzed syntheses?
Answer:
- Ligand design : Bulky ligands (e.g., phosphines) reduce steric hindrance at the indene core.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance Rh(I) catalyst activity.
- Temperature control : Lower temperatures favor kinetic over thermodynamic products .
Advanced: How do solvent polarity and reaction time influence synthetic yield?
Answer:
- Nonpolar solvents (e.g., toluene) favor cyclization but may slow reaction kinetics.
- Polar solvents (e.g., ethanol) improve solubility of intermediates but risk side reactions.
Optimize time via TLC monitoring; typical reactions require 12–24 hours for >90% conversion .
Advanced: What chromatographic methods ensure purity for pharmacological studies?
Answer:
- HPLC : Use C18 columns with acetonitrile/water gradients (UV detection at 254 nm).
- GC-MS : Identify volatile impurities (e.g., methylindene isomers) with DB-5MS columns.
- Prep-TLC : Isolate milligram quantities using silica gel GF254 plates .
Advanced: How is this compound evaluated for environmental toxicity?
Answer:
The U.S. EPA’s Endocrine Disruptor Screening Program (EDSP) includes this compound (CAS 285977-85-7) in Tier 1 assays. Researchers should:
- Conduct in vitro receptor-binding assays (e.g., estrogen/androgen receptors).
- Perform ecotoxicity studies (e.g., Daphnia magna LC50) per OECD guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
